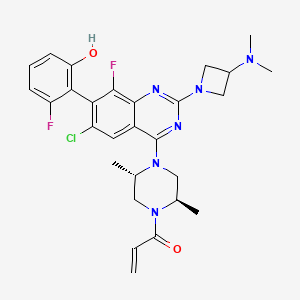

ARS-2102

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C28H31ClF2N6O2 |

|---|---|

Molekulargewicht |

557.0 g/mol |

IUPAC-Name |

1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C28H31ClF2N6O2/c1-6-22(39)36-11-16(3)37(12-15(36)2)27-18-10-19(29)23(24-20(30)8-7-9-21(24)38)25(31)26(18)32-28(33-27)35-13-17(14-35)34(4)5/h6-10,15-17,38H,1,11-14H2,2-5H3/t15-,16+/m1/s1 |

InChI-Schlüssel |

BRUZWIBJXKKLSL-CVEARBPZSA-N |

Isomerische SMILES |

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F)N5CC(C5)N(C)C |

Kanonische SMILES |

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F)N5CC(C5)N(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Covalent KRAS G12C Inhibitors: A Technical Guide

Disclaimer: Publicly available scientific literature on the specific molecule ARS-2102 is currently limited to its chemical synthesis and development. To provide an in-depth analysis that fulfills the request for detailed mechanistic data, this guide will focus on the well-characterized and closely related covalent KRAS G12C inhibitor, ARS-1620 , as a representative example of this class of therapeutic agents. The principles and mechanisms described are understood to be broadly applicable to potent and selective covalent KRAS G12C inhibitors.

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites. The discovery of a novel, inducible pocket in the KRAS G12C mutant has enabled the development of a new class of covalent inhibitors that specifically target this mutation. This guide elucidates the mechanism of action of these inhibitors, with a focus on the pioneering molecule ARS-1620. It details the molecular interactions, the effect on downstream signaling pathways, and the experimental methodologies used to characterize this interaction.

The KRAS G12C Mutation: A Unique Therapeutic Target

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, KRAS engages with and activates multiple downstream effector proteins, most notably in the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, driving cell proliferation, survival, and differentiation. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, GTP-bound form and constitutive downstream signaling.

The key vulnerability of the KRAS G12C mutant lies in the introduction of a reactive cysteine residue. Covalent inhibitors are designed to form an irreversible bond with this specific cysteine, providing high potency and selectivity.

Core Mechanism of Action: Covalent Inhibition of GDP-Bound KRAS G12C

The primary mechanism of action for ARS-1620 and related compounds is the allele-specific, covalent targeting of the cysteine residue at position 12. This process locks the KRAS G12C protein in an inactive state, thereby inhibiting its oncogenic signaling.

Targeting the Inactive State

A crucial aspect of the mechanism for this class of inhibitors is their preferential binding to the inactive, GDP-bound conformation of KRAS G12C.[1][2] The binding occurs in a previously hidden pocket, termed the Switch-II pocket (S-IIP), which is only accessible in the GDP-bound state.[1]

The Covalent Bond Formation

ARS-1620 possesses an electrophilic acrylamide "warhead" that, once the molecule is non-covalently bound in the S-IIP, is positioned to react with the nucleophilic thiol group of the C12 residue. This forms a permanent, irreversible covalent bond.

Allosteric Inhibition of Nucleotide Exchange

By covalently binding to the S-IIP, ARS-1620 allosterically inhibits the subsequent steps required for KRAS activation. The inhibitor-bound KRAS G12C is trapped in its inactive GDP-bound state and is unable to engage with guanine nucleotide exchange factors (GEFs), such as SOS1, which are responsible for catalyzing the exchange of GDP for GTP.[2] This prevents the reloading of KRAS with GTP and, consequently, its reactivation.

The overall inhibitory mechanism can be visualized as a two-step process:

References

ARS-2102 and the Dawn of Covalent KRAS G12C Inhibition: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative data and detailed experimental protocols for ARS-2102 are limited. This guide will focus on the well-characterized predecessor, ARS-1620, as a representative first-generation covalent inhibitor of KRAS G12C from the same developmental series. ARS-1620 serves as a foundational tool compound whose principles of action and experimental evaluation are directly relevant to understanding next-generation inhibitors like this compound.

Executive Summary

The discovery of small molecules capable of covalently targeting the KRAS G12C mutation represents a landmark achievement in oncology drug development, transforming a previously "undruggable" target into a tractable one. The ARS series of inhibitors, including ARS-1620 and the subsequent this compound, were pivotal in demonstrating the feasibility of this approach. These compounds selectively and irreversibly bind to the mutant cysteine at position 12 of the KRAS protein, locking it in an inactive, GDP-bound state. This action effectively halts the downstream signaling cascades responsible for tumor cell proliferation and survival. This technical guide provides a comprehensive overview of the core principles of this class of inhibitors, using ARS-1620 as a primary exemplar due to the wealth of available preclinical data. It covers the mechanism of action, quantitative preclinical data, detailed experimental protocols, and key signaling pathways involved.

Mechanism of Action

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12C mutation, a single glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the persistent stimulation of downstream pro-proliferative signaling pathways, primarily the MAPK and PI3K-AKT-mTOR pathways.[1][2]

ARS covalent inhibitors are designed to exploit the unique chemical reactivity of the mutant cysteine residue. They specifically recognize and bind to a cryptic pocket, known as the Switch-II pocket (S-IIP), which is accessible only when KRAS G12C is in its inactive, GDP-bound form.[3] The inhibitor then forms an irreversible covalent bond with the thiol group of cysteine-12, effectively trapping the KRAS G12C protein in this inactive conformation and preventing its reactivation.[2][3] This irreversible binding leads to a sustained inhibition of KRAS G12C signaling.

Quantitative Data Presentation

The following tables summarize key quantitative data for ARS-1620, providing insights into its potency, selectivity, and in vivo activity.

Table 1: In Vitro Potency and Selectivity of ARS-1620

| Parameter | Cell Line | Value | Reference |

| pERK IC50 | H358 (KRAS G12C) | 120 nM | [4] |

| Cell Viability IC50 | NCI-H358 (KRAS G12C) | ~1.32 µM (average) | [2] |

| Cell Viability IC50 | MIA PaCa-2 (KRAS G12C) | 1 µM (used in combination studies) | [5] |

| Biochemical Reaction Rate (kobs/[I]) | KRAS G12C Protein | 1,100 ± 200 M⁻¹s⁻¹ | [6] |

Table 2: Pharmacokinetic Properties of ARS-1620 in Mice

| Parameter | Value | Reference |

| Oral Bioavailability (F) | >60% | [4][6][7] |

| Plasma Stability | Sufficient for in vivo studies | [4] |

Table 3: In Vivo Efficacy of ARS-1620 in Xenograft Models

| Model | Dosing | Outcome | Reference |

| Subcutaneous Xenograft (KRAS G12C) | 200 mg/kg/day | Significant tumor regression | [6] |

| NSCLC Cell Line Xenografts (5 models) | Not specified | All models responded; 4/5 showed significant tumor growth suppression | [8] |

| NCI-H358 Xenograft | Not specified | Tumor Growth Inhibition (TGI) of 47% | [2][9] |

| Patient-Derived Xenografts (PDX) | Not specified | Potent and selective anti-tumor activity | [3] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of covalent KRAS G12C inhibitors. Below are representative protocols for key experiments.

Biochemical KRAS G12C Modification Rate Assay

Objective: To determine the rate of covalent bond formation between the inhibitor and the KRAS G12C protein.

Methodology:

-

Protein Preparation: Purified, recombinant human KRAS G12C (amino acids 1-169) is pre-loaded with GDP.

-

Reaction Setup: The inhibitor (e.g., ARS-1620) is incubated with the GDP-bound KRAS G12C protein at a defined concentration in an appropriate assay buffer.

-

Time-Course Sampling: Aliquots of the reaction are taken at various time points.

-

Quenching: The reaction in each aliquot is stopped, typically by the addition of a quenching agent or by rapid dilution.

-

LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the extent of covalent modification of the KRAS G12C protein over time.

-

Data Analysis: The rate of adduct formation (kobs) is determined at different inhibitor concentrations, and the second-order rate constant (kobs/[I]) is calculated.[6]

Cellular pERK Inhibition Assay

Objective: To assess the inhibitor's ability to block KRAS G12C downstream signaling in a cellular context.

Methodology:

-

Cell Culture: KRAS G12C mutant cells (e.g., NCI-H358) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with a range of concentrations of the inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).

-

Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

-

Western Blotting or ELISA: The levels of phosphorylated ERK (pERK) and total ERK are quantified using Western blotting or a quantitative immunoassay like ELISA.

-

Data Analysis: The ratio of pERK to total ERK is calculated for each treatment condition. The IC50 value, representing the concentration of inhibitor required to reduce pERK levels by 50%, is determined by fitting the data to a dose-response curve.[4][6]

Cell Viability Assay

Objective: To measure the effect of the inhibitor on the proliferation and survival of cancer cells.

Methodology:

-

Cell Seeding: KRAS G12C mutant and wild-type KRAS cancer cell lines are seeded in 96-well plates.

-

Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of the inhibitor or vehicle control.

-

Incubation: The cells are incubated for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.

-

Viability Measurement: Cell viability is assessed using a commercially available assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin).

-

Data Analysis: The viability data is normalized to the vehicle-treated control, and the IC50 value is calculated from the resulting dose-response curve.[2]

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.

Methodology:

-

Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with a suspension of KRAS G12C mutant human cancer cells (e.g., NCI-H358).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: The inhibitor (e.g., ARS-1620) is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., daily). The control group receives the vehicle.

-

Tumor Measurement and Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). The health of the animals is also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.[6][8][9]

Mandatory Visualizations

Signaling Pathway

Caption: KRAS G12C signaling pathway and mechanism of ARS inhibitor action.

Experimental Workflow

Caption: Workflow for an in vivo xenograft efficacy study.

Logical Relationship

Caption: Developmental logic of ARS series KRAS G12C inhibitors.

Conclusion

The development of the ARS series of covalent inhibitors, including ARS-1620 and this compound, marked a pivotal turning point in the pursuit of therapies for KRAS-mutant cancers. By providing the initial in vivo proof-of-concept, these molecules demonstrated that direct and selective targeting of KRAS G12C is a viable therapeutic strategy. The data and methodologies associated with ARS-1620 have laid a critical foundation for the design and evaluation of subsequent, more potent clinical candidates that have now reached patients. This technical guide serves as a resource for understanding the fundamental principles and experimental approaches that continue to drive the field of covalent KRAS G12C inhibition forward.

References

- 1. Ras-Raf-MAPK-ERK | DC Chemicals [dcchemicals.com]

- 2. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KRASG12C inhibition produces a driver-limited state revealing collateral dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdlinx.com [mdlinx.com]

- 9. researchgate.net [researchgate.net]

The KRAS G12C Mutation: A Deep Dive into its Signaling Pathway and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

The discovery of a glycine-to-cysteine substitution at codon 12 (G12C) in the KRAS oncogene has marked a pivotal moment in cancer research, transforming a protein once considered "undruggable" into a viable therapeutic target. This technical guide provides an in-depth exploration of the KRAS G12C signaling pathway, offering a comprehensive resource on its molecular mechanics, methods for its study, and the quantitative impact of targeted inhibitors.

The Core Signaling Axis: From Activation to Oncogenesis

The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This cycle is tightly regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), like Neurofibromin 1 (NF1), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[2][3]

The G12C mutation critically impairs the ability of GAPs to stimulate GTP hydrolysis.[4][5] This impairment traps KRAS in a constitutively active, GTP-bound state, leading to persistent downstream signaling that drives cell proliferation, survival, and differentiation.[1]

Once activated, KRAS G12C engages multiple downstream effector pathways. The two most well-characterized are:

-

The RAF-MEK-ERK (MAPK) Pathway: Activated KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), initiating a phosphorylation cascade that proceeds through MEK1/2 and subsequently ERK1/2. Phosphorylated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression and proliferation.[2][6][7] Overactivation of the MAPK pathway is a key feature of KRAS-mutated cancers.[8]

-

The PI3K-AKT-mTOR Pathway: KRAS-GTP can also bind to and activate the catalytic subunit of Phosphoinositide 3-kinase (PI3K). This leads to the activation of AKT and mTOR, which are central regulators of cell growth, metabolism, and apoptosis.[2] While KRAS can activate PI3K, studies in non-small cell lung cancer (NSCLC) models suggest that the PI3K pathway is not solely controlled by mutant KRAS.[9]

// Upstream to KRAS RTK -> SOS1 [label="Activates", color="#34A853"]; SOS1 -> KRAS_GDP [label="GDP -> GTP", color="#34A853"]; KRAS_GTP -> NF1 [style=dotted, color="#5F6368"]; NF1 -> KRAS_GTP [label="GTP Hydrolysis\n(Impaired)", dir=back, color="#EA4335"];

// KRAS Cycle KRAS_GDP -> KRAS_GTP [label="Activation", color="#34A853"]; KRAS_GTP -> KRAS_GDP [label="Inactivation", color="#EA4335", style=dashed];

// Downstream Pathways KRAS_GTP -> RAF [color="#202124"]; KRAS_GTP -> PI3K [color="#202124"]; RAF -> MEK [color="#202124"]; MEK -> ERK [color="#202124"]; PI3K -> AKT [color="#202124"]; AKT -> mTOR [color="#202124"]; ERK -> Proliferation [color="#202124"]; mTOR -> Proliferation [color="#202124"]; }

Caption: The KRAS G12C signaling cascade.

Quantitative Analysis of KRAS G12C Inhibitors

The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has been a major therapeutic breakthrough. These inhibitors, such as sotorasib and adagrasib, bind to KRAS G12C in its inactive, GDP-bound state, locking it in this conformation and preventing downstream signaling. The efficacy of these inhibitors can be quantified through various parameters, including their half-maximal inhibitory concentration (IC50) in cellular assays and their binding affinity (Kd).

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Sotorasib | NCI-H358 | NSCLC | ~0.006 | [5] |

| Sotorasib | MIA PaCa-2 | Pancreatic | ~0.009 | [5] |

| Sotorasib | NCI-H23 | NSCLC | 0.6904 | [5] |

| Adagrasib | SW1573 | NSCLC | Varies | [10] |

| Adagrasib | H23 | NSCLC | Varies | [10] |

| Inhibitor | Parameter | Value | Method | Reference |

| ARS-853 | Kd | 36.0 ± 0.7 µM | Stopped-flow spectroscopy | [11] |

Key Experimental Protocols

Studying the KRAS G12C signaling pathway and the effects of its inhibitors requires robust experimental techniques. Below are detailed protocols for two fundamental assays.

Protocol: Western Blot Analysis of MAPK Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to determine the level of pathway activation.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Culture and Treatment: Plate KRAS G12C cells and grow to 70-80% confluency. Treat cells with the KRAS G12C inhibitor at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.[12]

Protocol: KRAS Activation (GTP-Bound RAS Pull-Down) Assay

This assay specifically isolates the active, GTP-bound form of KRAS, allowing for its quantification.

Materials:

-

Cell lysates from treated and untreated cells

-

Raf1-RBD (RAS Binding Domain) agarose beads

-

Assay/Lysis Buffer (e.g., Mg2+ Lysis/Wash Buffer)

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

Spin columns

-

Primary antibody: anti-KRAS

-

Western blot reagents (as described above)

Methodology:

-

Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol, ensuring the use of a lysis buffer that preserves GTP binding.

-

Control Preparation (Optional): To validate the assay, treat a portion of the lysate with GTPγS to load KRAS with the non-hydrolyzable GTP analog (positive control) and another portion with GDP (negative control).[13]

-

Affinity Precipitation (Pull-Down):

-

Normalize the protein concentration of all lysate samples.

-

Add Raf1-RBD agarose beads to each lysate. The RBD of Raf1 specifically binds to GTP-bound RAS.[6]

-

Incubate the mixture at 4°C for 1 hour with gentle agitation.

-

-

Washing: Pellet the beads by centrifugation and wash them three times with Assay/Lysis Buffer to remove non-specifically bound proteins.

-

Elution and Detection:

-

After the final wash, resuspend the bead pellet in Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

-

Analyze the eluted samples by Western blot using an anti-KRAS antibody to detect the amount of active, pulled-down KRAS.

-

// Workflow Path Cell_Culture -> Inhibitor_Prep [style=invis]; Inhibitor_Prep -> Treatment [color="#4285F4"]; Treatment -> Viability [color="#EA4335"]; Treatment -> Western [color="#EA4335"]; Treatment -> Pulldown [color="#EA4335"]; Viability -> IC50 [color="#34A853"]; Western -> Signaling_Inhibition [color="#34A853"]; Pulldown -> KRAS_Activity [color="#34A853"]; }

Caption: A typical workflow for evaluating KRAS G12C inhibitors.

Mechanisms of Resistance and Future Directions

Despite the initial success of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge. Resistance mechanisms can include:

-

Reactivation of the MAPK Pathway: Adaptive feedback mechanisms can reactivate the MAPK pathway, often through increased signaling from receptor tyrosine kinases (RTKs) that activate wild-type RAS isoforms or enhance the cycling of KRAS G12C to its drug-insensitive GTP-bound state.[14][15]

-

Bypass Signaling: Cancer cells can develop dependence on parallel signaling pathways, such as the PI3K-AKT-mTOR axis, to circumvent the blockade of KRAS signaling.[9]

-

Secondary KRAS Mutations: New mutations in the KRAS gene can emerge that prevent inhibitor binding or further enhance KRAS activation.

Future strategies to overcome resistance will likely involve combination therapies. Clinical trials are underway to evaluate KRAS G12C inhibitors in combination with inhibitors of SHP2, MEK, EGFR, and mTOR, as well as with immunotherapy agents.[3] A deeper understanding of the complex signaling network downstream of KRAS G12C will be crucial for developing rational and effective combination strategies to provide durable clinical benefits for patients.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Defining and Targeting Adaptations to Oncogenic KRASG12C Inhibition Using Quantitative Temporal Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. abcam.com [abcam.com]

- 7. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 8. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global Phosphoproteomics reveal CDK suppression as a vulnerability to KRAS addiction in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

The Oncogenic Role of KRAS G12C in Tumorigenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active KRAS protein, leading to uncontrolled downstream signaling and promoting tumorigenesis. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-binding pocket and the absence of other apparent small-molecule binding sites. However, the discovery of a switch-II pocket, exposed in the inactive GDP-bound state of the KRAS G12C mutant, has enabled the development of a new class of covalent inhibitors, heralding a new era in precision oncology.

This technical guide provides an in-depth overview of the role of KRAS G12C in tumorigenesis, including its mechanism of action, downstream signaling cascades, and the therapeutic implications of its inhibition. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.

The KRAS G12C Mutation and Its Mechanism of Action

Under normal physiological conditions, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.

The G12C mutation impairs the ability of GAPs to bind to KRAS, significantly reducing its intrinsic and GAP-stimulated GTPase activity. This leads to an accumulation of the active, GTP-bound form of KRAS, resulting in constitutive activation of downstream signaling pathways. This constant "on" state drives uncontrolled cellular proliferation and survival, key hallmarks of cancer.[1]

Downstream Signaling Pathways of KRAS G12C

The constitutively active KRAS G12C protein triggers a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways.

MAPK/ERK Pathway

The best-characterized downstream effector of RAS is the RAF-MEK-ERK (MAPK) pathway. GTP-bound KRAS recruits and activates RAF kinases (ARAF, BRAF, and CRAF) at the cell membrane. This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors, leading to the expression of genes involved in cell cycle progression, proliferation, and differentiation. Studies have shown that KRAS G12C preferentially activates the MAPK pathway.[2][3]

PI3K/AKT/mTOR Pathway

KRAS G12C can also activate the PI3K/AKT/mTOR pathway. Activated KRAS binds to and activates the p110 catalytic subunit of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as protein kinase B). Activated AKT has a wide range of downstream targets that promote cell survival, growth, and proliferation, and inhibit apoptosis. While the MAPK pathway is the predominant signaling route for KRAS G12C, the PI3K/AKT pathway also plays a significant, albeit sometimes lesser, role.[2][4]

Prevalence of KRAS G12C in Human Cancers

The KRAS G12C mutation is found in a significant proportion of several cancer types, with a particularly high prevalence in non-small cell lung cancer (NSCLC). The frequency of this mutation varies by cancer type and even by ethnicity.[5][6][7]

| Cancer Type | Prevalence of KRAS G12C |

| Non-Small Cell Lung Cancer (NSCLC) | ~13-14%[5][8] |

| Colorectal Cancer (CRC) | ~3-4%[5][8] |

| Pancreatic Cancer | ~1-2%[6] |

| Appendiceal Cancer | ~3-4%[5][6] |

| Small Bowel Cancer | ~1.4-3.1%[5][6] |

| Cancer of Unknown Primary | ~1.6-3.5%[5][6] |

Clinical Significance and Therapeutic Targeting of KRAS G12C

The presence of a KRAS G12C mutation is often associated with a poor prognosis and resistance to standard therapies in several cancer types.[8] The development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant has been a landmark achievement in oncology. Two such inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), have received regulatory approval for the treatment of KRAS G12C-mutated NSCLC.

Clinical Efficacy of KRAS G12C Inhibitors

Clinical trials of sotorasib and adagrasib have demonstrated meaningful clinical activity in patients with KRAS G12C-mutated solid tumors, particularly in NSCLC.

| Drug | Trial | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| Sotorasib | CodeBreaK100 (Phase 2) | NSCLC | 37.1% | 6.8 months | 12.5 months[8] |

| CodeBreaK100 (Phase 1/2) | Colorectal Cancer | 9.7% | 4.0 months | 10.0 months | |

| Adagrasib | KRYSTAL-1 (Phase 2) | NSCLC | 42.9% | 6.5 months | 12.6 months |

| KRYSTAL-1 (Phase 1/2) | Colorectal Cancer | 22% | 5.6 months | 19.8 months[8] | |

| KRYSTAL-1 (Phase 2) | Other Solid Tumors | 35.1% | 7.4 months | 16.8 months[9] |

Experimental Protocols for Studying KRAS G12C

GTPase Activity Assay

This assay measures the intrinsic and GAP-stimulated GTP hydrolysis rate of KRAS G12C to assess the impact of the mutation and the effect of potential inhibitors.

Methodology:

A common method is a luminescence-based assay, such as the GTPase-Glo™ Assay.

-

Reagents: Recombinant KRAS G12C protein, GTPase/GAP buffer, GTP, a GTPase-Glo™ Reagent to detect remaining GTP, and a detection reagent.

-

Procedure:

-

Incubate recombinant KRAS G12C protein with GTP in the presence or absence of a GAP protein.

-

To test inhibitors, pre-incubate the protein with the compound before adding GTP.

-

After the reaction, add the GTPase-Glo™ Reagent, which converts the remaining GTP to ATP.

-

Add the detection reagent to generate a luminescent signal proportional to the ATP concentration.

-

A lower luminescent signal indicates higher GTPase activity.[1]

-

Analysis of Downstream Signaling by Western Blot

This technique is used to measure the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways to determine the effect of KRAS G12C and its inhibitors on downstream signaling.

Methodology:

-

Cell Culture and Treatment: Culture cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2). Treat the cells with a KRAS G12C inhibitor at various concentrations and time points.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11]

-

Cellular Transformation Assay (Soft Agar Assay)

This assay assesses the oncogenic potential of KRAS G12C by measuring the ability of cells to grow in an anchorage-independent manner, a hallmark of transformed cells.

Methodology:

-

Cell Preparation: Use a suitable cell line (e.g., NIH 3T3 fibroblasts) and transfect them to express either wild-type KRAS or KRAS G12C.

-

Assay Setup:

-

Prepare a base layer of agar in a culture dish.

-

Resuspend the cells in a top layer of soft agar and pour it over the base layer.

-

To test inhibitors, include the compound in the top agar layer.

-

-

Incubation: Incubate the plates for several weeks to allow for colony formation.

-

Colony Staining and Quantification:

-

Stain the colonies with a dye such as crystal violet.

-

Count the number and measure the size of the colonies to quantify anchorage-independent growth.

-

Mechanisms of Resistance to KRAS G12C Inhibitors

Despite the initial success of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge. Mechanisms of resistance can be broadly categorized as on-target (alterations in KRAS itself) or off-target (activation of bypass signaling pathways).

-

On-Target Resistance: Secondary mutations in the KRAS gene can prevent the inhibitor from binding to the G12C mutant protein.

-

Off-Target Resistance:

-

Bypass Signaling: Activation of other receptor tyrosine kinases (RTKs) such as EGFR, MET, or FGFR can reactivate the MAPK or PI3K pathways, bypassing the need for KRAS signaling.[12]

-

Upstream Reactivation: Increased activity of upstream activators of RAS, such as SOS1, can lead to the reactivation of wild-type RAS isoforms (HRAS and NRAS).[12]

-

Histological Transformation: In some cases, tumors can undergo a change in their cellular appearance, for example, from an adenocarcinoma to a squamous cell carcinoma, which can be associated with resistance.

-

Future Directions

The development of KRAS G12C inhibitors has transformed the treatment landscape for a subset of patients with cancer. Future research is focused on several key areas:

-

Combination Therapies: Combining KRAS G12C inhibitors with inhibitors of other key signaling molecules (e.g., EGFR inhibitors, MEK inhibitors, SHP2 inhibitors) to overcome or prevent resistance.

-

Targeting Other KRAS Mutants: Developing inhibitors for other common KRAS mutations, such as G12D and G12V, which remain significant unmet medical needs.

-

Novel Therapeutic Modalities: Exploring alternative approaches to target KRAS, such as PROTACs (proteolysis-targeting chimeras) that induce the degradation of the KRAS protein.

-

Understanding the Tumor Microenvironment: Investigating the interplay between KRAS G12C signaling and the tumor microenvironment to develop novel immunotherapeutic strategies.

Conclusion

The KRAS G12C mutation is a key driver of tumorigenesis in a significant proportion of human cancers. The development of specific inhibitors against this mutant has been a major breakthrough in precision oncology. A thorough understanding of the molecular mechanisms of KRAS G12C, its downstream signaling pathways, and the mechanisms of resistance to targeted therapies is crucial for the continued development of more effective treatments for patients with KRAS G12C-driven cancers. This technical guide provides a comprehensive overview to aid researchers and clinicians in this endeavor.

References

- 1. First molecules to reactivate RASG12V GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p.G12C KRAS mutation prevalence in non-small cell lung cancer: Contribution from interregional variability and population substructures among Hispanics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Prevalence of KRAS G12C Somatic Mutations by Cancer Type, Race, and Sex - The ASCO Post [ascopost.com]

- 6. ascopubs.org [ascopubs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting KRASG12C-Mutated Advanced Colorectal Cancer: Research and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of ARS-2102 and KRAS G12C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the G12C mutation, has long been a challenging target in cancer therapy. The development of covalent inhibitors targeting the mutant cysteine at position 12 has marked a significant breakthrough. This technical guide provides an in-depth overview of the structural biology of the interaction between the KRAS G12C protein and ARS-2102, a first-generation covalent inhibitor. While specific quantitative binding and structural data for this compound are not publicly available, this guide leverages data from closely related ARS compounds to illustrate the mechanism of action and experimental methodologies. We will delve into the structural basis of inhibition, the kinetics of covalent modification, and the experimental protocols utilized to characterize these interactions. This document aims to serve as a comprehensive resource for researchers in the field of targeted cancer therapy and drug development.

Introduction: The Challenge of Targeting KRAS G12C

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that drives tumorigenesis.[1] The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer.[1]

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets on its surface.[1] The discovery of a cryptic "Switch-II" pocket, accessible in the inactive, GDP-bound state of the KRAS G12C mutant, opened a new avenue for therapeutic intervention.[2] This pocket, adjacent to the mutant cysteine, allows for the design of covalent inhibitors that can irreversibly bind to and trap the protein in an inactive conformation, thereby blocking downstream signaling.[2]

This compound is a first-generation covalent inhibitor developed to target KRAS G12C. Its synthesis has been described, highlighting its role in the evolution of KRAS G12C-targeted therapies.[2] This guide will explore the structural and mechanistic details of how inhibitors like this compound interact with their target.

The KRAS Signaling Pathway and Mechanism of Inhibition

KRAS cycles between an active, GTP-bound state and an inactive, GDP-bound state. In its active state, it engages with downstream effector proteins such as RAF kinases and PI3K, initiating signaling cascades that promote cell growth and survival.[3] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, GTP-bound form.

Covalent inhibitors of KRAS G12C, such as the ARS family of compounds, exploit the nucleophilic nature of the cysteine at position 12. These inhibitors are designed to bind non-covalently to the Switch-II pocket of GDP-bound KRAS G12C. This initial binding event positions a reactive electrophilic group, typically an acrylamide, in close proximity to the Cys12 residue, facilitating the formation of an irreversible covalent bond.[2] This covalent modification locks KRAS G12C in its inactive state, preventing nucleotide exchange and subsequent activation.[2]

Quantitative Analysis of Inhibitor Binding and Kinetics

The efficacy of a covalent inhibitor is determined by both its initial non-covalent binding affinity (Ki) and the rate of the subsequent covalent bond formation (kinact). The overall efficiency of the inhibitor is often expressed as the ratio kinact/Ki. While specific data for this compound is not publicly available, the following table summarizes representative kinetic parameters for the related and well-characterized KRAS G12C inhibitor, ARS-853. These values were determined using techniques such as stopped-flow fluorescence spectroscopy and mass spectrometry.

| Compound | Kd (μM) | Ki (μM) | kinact (s-1) | kinact/Ki (M-1s-1) | Method | Reference |

| ARS-853 | 36.0 ± 0.7 | ~140-200 | - | 250 - 510 | Stopped-flow fluorescence, MS | [1][4] |

Note: Data for ARS-853 is presented as a representative example of the ARS inhibitor class. Kd and Ki values can be influenced by experimental conditions such as buffer components.

Structural Insights into the this compound-KRAS G12C Interaction

The structural basis for the interaction of covalent inhibitors with KRAS G12C has been elucidated through X-ray crystallography of related compounds. Although a specific PDB (Protein Data Bank) ID for an this compound-KRAS G12C complex is not available, the general binding mode of ARS compounds is well understood. These inhibitors occupy the Switch-II pocket, a shallow groove on the protein surface. The binding is characterized by a series of hydrophobic and hydrogen-bonding interactions with residues lining this pocket, which helps to orient the reactive acrylamide moiety towards Cys12 for covalent modification.

Experimental Protocols

The characterization of covalent inhibitors like this compound involves a range of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Protein Expression and Purification of KRAS G12C

A common method for obtaining high-purity KRAS G12C for structural and biochemical studies is through recombinant expression in E. coli.

Protocol:

-

Expression: The human KRAS G12C (residues 1-169) gene is cloned into an expression vector (e.g., pET vector) with an N-terminal affinity tag (e.g., Hexa-histidine tag) and a protease cleavage site (e.g., TEV). The plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in LB media at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and cells are grown overnight at a lower temperature (e.g., 18°C).

-

Purification: Cells are harvested, resuspended in lysis buffer, and lysed. The lysate is clarified by ultracentrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole gradient. The affinity tag is cleaved by incubation with a specific protease. The protein solution is then subjected to ion-exchange chromatography followed by size-exclusion chromatography to obtain highly pure, monomeric KRAS G12C. The protein is loaded with GDP throughout the purification process.

X-Ray Crystallography of KRAS G12C in Complex with an Inhibitor

Determining the high-resolution structure of the inhibitor-protein complex is crucial for understanding the binding mode and for structure-based drug design.

Protocol:

-

Complex Formation: Purified, GDP-loaded KRAS G12C is incubated with a molar excess of the covalent inhibitor (dissolved in a suitable solvent like DMSO) to ensure complete covalent modification. The extent of modification can be confirmed by mass spectrometry.

-

Crystallization: The protein-inhibitor complex is concentrated to 10-20 mg/mL. Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method with various commercially available or in-house prepared crystallization screens at a constant temperature (e.g., 20°C).

-

Data Collection and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a known KRAS structure as a search model. The model is then refined and validated.

Kinetic Analysis of Covalent Inhibition

The kinetic parameters of covalent inhibitors are typically determined using methods that can monitor the reaction over time.

Protocol using Mass Spectrometry:

-

A solution of purified KRAS G12C-GDP is prepared in a suitable buffer.

-

The reaction is initiated by adding the covalent inhibitor at various concentrations.

-

Aliquots are taken at different time points and the reaction is quenched (e.g., by adding formic acid).

-

The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of unmodified to modified protein.

-

The observed rate constants (kobs) are determined by fitting the data to a single exponential decay equation.

-

The Ki and kinact values are then determined by plotting kobs against the inhibitor concentration and fitting the data to the appropriate kinetic model.

Logical Relationship of Covalent Inhibition

The mechanism of covalent inhibition of KRAS G12C by compounds like this compound follows a specific logical sequence of events.

Conclusion and Future Directions

This compound and other first-generation covalent inhibitors have paved the way for the successful targeting of the once-elusive KRAS G12C oncoprotein. The structural and mechanistic understanding of how these compounds bind and inhibit their target has been instrumental in the development of clinically approved drugs. While specific structural and quantitative data for this compound remain limited in the public domain, the principles of its interaction with KRAS G12C can be inferred from related, well-characterized molecules.

Future research will likely focus on developing next-generation inhibitors that can overcome mechanisms of resistance, target other KRAS mutations, and potentially bind to the active, GTP-bound state of the protein. The detailed experimental protocols and foundational knowledge presented in this guide provide a solid framework for researchers and drug developers working to advance the field of KRAS-targeted therapies.

References

ARS-2102 and the Covalent Inhibition of KRAS G12C: A Technical Guide to Downstream Effector Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Targeting KRAS and the Advent of Covalent Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in lung, colorectal, and pancreatic cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP/GDP and the absence of well-defined pockets for small molecule binding. The discovery of a specific mutation, G12C (a glycine-to-cysteine substitution at codon 12), presented a unique opportunity. The cysteine residue introduced by this mutation provides a handle for covalent inhibitors.

ARS-2102 is a potent, covalent inhibitor of KRAS G12C.[1] While specific preclinical data for this compound is not extensively available in the public domain, it belongs to a series of inhibitors developed by Wellspring Biosciences, including the well-characterized predecessor ARS-1620 and the clinical candidate ARS-3248 (JNJ-74699157).[2][3][4] This guide will detail the mechanism of action and downstream effects of this class of inhibitors, using data from the closely related and extensively documented ARS-1620 as a representative example.

Mechanism of Action: Covalent Targeting of the Inactive State

This compound and its analogues function by irreversibly binding to the mutant cysteine-12 residue of KRAS G12C.[2] A key feature of this mechanism is that the inhibitors specifically target the inactive, GDP-bound conformation of KRAS G12C.[2][5] This covalent modification locks the oncoprotein in an inactive state, preventing it from engaging with guanine nucleotide exchange factors (GEFs) that would otherwise promote the exchange of GDP for GTP, leading to its activation.[5] By trapping KRAS G12C in this inactive state, its ability to interact with and activate downstream effector proteins is abolished.

Downstream Effector Pathways

The constitutive activation of KRAS G12C drives tumor growth and survival primarily through two major downstream signaling cascades: the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.[5][6]

-

MAPK Pathway: The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. Activated KRAS-GTP recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression, promoting cell cycle progression.

-

PI3K/AKT Pathway: The PI3K/AKT pathway is central to cell growth, survival, and metabolism. Activated KRAS-GTP can also bind to and activate the p110 catalytic subunit of PI3K. This leads to the production of PIP3, which recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis.

By locking KRAS G12C in an inactive state, this compound and its analogues effectively shut down signaling through both of these critical oncogenic pathways.

Quantitative Data

The following tables summarize representative quantitative data for the ARS series of KRAS G12C inhibitors, primarily focusing on ARS-1620, a well-documented analogue of this compound.

Table 1: In Vitro Efficacy of ARS-1620 in KRAS G12C Mutant Cell Lines (Data is representative and compiled from preclinical studies of ARS-1620)

| Cell Line | Cancer Type | IC50 (µM) for Cell Viability |

| H358 | Non-Small Cell Lung Cancer | ~0.4 |

| H2122 | Non-Small Cell Lung Cancer | ~1.0 |

| MIA PaCa-2 | Pancreatic Cancer | ~1.0 |

Table 2: In Vivo Efficacy of ARS-1620 in Xenograft Models (Data is representative and compiled from preclinical studies of ARS-1620)

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) |

| H358 | Non-Small Cell Lung Cancer | 200 mg/kg | >70% |

| MIA PaCa-2 | Pancreatic Cancer | 200 mg/kg | Significant regression |

Table 3: Effect of ARS-1620 on Downstream Signaling Markers (Data is representative and compiled from preclinical studies of ARS-1620)

| Cell Line | Treatment | Change in p-ERK Levels | Change in p-AKT Levels |

| H358 | ARS-1620 (1 µM) | Significant decrease | Significant decrease |

| H2122 | ARS-1620 (1 µM) | Significant decrease | Moderate decrease |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the downstream effects of KRAS G12C inhibitors like this compound.

Cell Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: KRAS G12C mutant cancer cells (e.g., H358) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound (typically ranging from 0.01 nM to 10 µM).

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a luminescent assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and the IC50 value is calculated using non-linear regression analysis.

Western Blot Analysis of Downstream Signaling

This protocol details the method for assessing the phosphorylation status of key downstream effector proteins like ERK and AKT.

Methodology:

-

Cell Treatment: Cells are plated and grown to 70-80% confluency, then treated with this compound at a specified concentration (e.g., 1 µM) for various time points (e.g., 2, 6, 24 hours).

-

Protein Extraction: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against phosphorylated and total forms of ERK and AKT.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol outlines a typical mouse xenograft study to evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Tumor Implantation: Human cancer cells with the KRAS G12C mutation (e.g., 5 x 10^6 H358 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).[7][8]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

-

Dosing: this compound is administered orally once daily at a predetermined dose (e.g., 200 mg/kg).

-

Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for further analysis (e.g., pharmacodynamic analysis of p-ERK levels).

Conclusion and Future Directions

This compound is part of a promising class of covalent inhibitors that effectively target the previously intractable KRAS G12C oncoprotein. By locking KRAS G12C in an inactive state, these compounds potently inhibit downstream signaling through the MAPK and PI3K/AKT pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells harboring this mutation. The progression of this inhibitor series, culminating in the clinical evaluation of ARS-3248 (JNJ-74699157), underscores the therapeutic potential of this approach.[3][4] Future research will likely focus on overcoming mechanisms of resistance and exploring combination therapies to enhance the durability of response to these targeted agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wellspring Biosciences Announces Clearance of IND Application to Initiate Phase 1 Trial of KRAS G12C Mutant Inhibitor ARS-3248 [prnewswire.com]

- 4. contractpharma.com [contractpharma.com]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a KRASG12C Inhibitor: An In-Depth Technical Guide to the Discovery and Development of ARS-2102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of ARS-2102, a potent and selective covalent inhibitor of the KRASG12C mutant protein, a key driver in various cancers. This document details the synthetic chemistry, mechanism of action, and the biological context of this class of inhibitors, offering valuable insights for researchers in oncology and drug development.

Discovery and Synthesis

The development of this compound represents a significant advancement in the challenging field of targeting KRAS mutations, long considered "undruggable." The synthetic strategy for this compound involves a multi-step process highlighted by the construction of a sterically hindered biaryl scaffold. This key structural feature is crucial for the molecule's specific interaction with the KRASG12C protein.

A critical step in the synthesis of this compound is the chiral resolution, achieved through diastereomeric recrystallization. This process allows for the isolation of the desired atropisomer, which possesses the specific three-dimensional arrangement necessary for potent and selective inhibition.

Experimental Protocol: Synthesis and Chiral Resolution of this compound

While the full, detailed synthesis protocol is proprietary, the key published steps involve:

-

Biaryl Scaffold Construction: The synthesis commences with the formation of the tetra-substituted biaryl core through a Suzuki cross-coupling reaction.

-

Functional Group Installation: Subsequent steps involve the strategic installation of functional groups necessary for covalent modification of the target cysteine residue and for optimal binding affinity. This includes the introduction of an acrylamide "warhead."

-

Diastereomeric Recrystallization for Chiral Resolution: To isolate the active atropisomer, a chiral auxiliary is introduced to form diastereomers. These diastereomers, having different physical properties, are then separated by fractional crystallization. The chiral auxiliary is subsequently removed to yield the enantiomerically pure this compound.

Mechanism of Action and Signaling Pathways

This compound is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue at position 12 of the KRASG12C protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state. By trapping KRASG12C in this conformation, this compound prevents the exchange of GDP for GTP, a critical step for KRAS activation.

The inhibition of KRASG12C by this compound leads to the downregulation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and growth. The primary pathway affected is the MAPK/ERK pathway.

Biological Activity and Preclinical Data

While specific quantitative biological data for this compound is not extensively available in the public domain, the "ARS" series of KRASG12C inhibitors, to which this compound belongs, has been characterized. For context, closely related compounds like ARS-1620 have demonstrated potent and selective inhibition of KRASG12C.

It is important to note that the following data pertains to the broader class of ARS inhibitors and may not be directly representative of this compound.

| Parameter | Value (for related ARS inhibitors) |

| Biochemical IC50 | Low nanomolar range |

| Cellular Potency | Inhibition of pERK in low nanomolar range |

| Selectivity | High selectivity for KRASG12C over wild-type KRAS |

Experimental Protocols: Biological Assays

The biological activity of KRASG12C inhibitors like those in the ARS series is typically evaluated using a suite of biochemical and cellular assays.

3.1.1. Biochemical Assays

-

GTP-BODIPY Displacement Assay: To determine the binding affinity of the inhibitor to KRASG12C, a fluorescently labeled GTP analog (GTP-BODIPY) is used. The displacement of this probe by the inhibitor is measured by a change in fluorescence polarization.

-

Mass Spectrometry-Based Covalent Modification Assay: To confirm covalent binding, purified KRASG12C protein is incubated with the inhibitor. The protein is then analyzed by mass spectrometry to detect the mass shift corresponding to the covalent adduction of the inhibitor to the cysteine residue.

3.1.2. Cellular Assays

-

pERK Western Blotting: KRASG12C mutant cancer cell lines (e.g., NCI-H358) are treated with the inhibitor at various concentrations. Cell lysates are then analyzed by Western blotting using an antibody specific for the phosphorylated (active) form of ERK (pERK). A decrease in the pERK signal indicates inhibition of the KRAS signaling pathway.

-

Cell Viability/Proliferation Assays: The effect of the inhibitor on cancer cell growth is assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay. Cells are treated with the inhibitor for a period of time (e.g., 72 hours), and cell viability is measured as a function of ATP content.

Conclusion and Future Directions

This compound is a promising covalent inhibitor of KRASG12C, representing a significant achievement in medicinal chemistry and oncology drug discovery. The development of this and related molecules has paved the way for clinically approved drugs that have changed the treatment landscape for KRASG12C-mutant cancers.

Future research in this area will likely focus on:

-

Overcoming Resistance: Investigating mechanisms of acquired resistance to KRASG12C inhibitors and developing combination therapies to overcome them.

-

Targeting Other KRAS Mutants: Applying the principles learned from the development of G12C inhibitors to target other prevalent KRAS mutations (e.g., G12D, G12V).

-

Exploring Novel Binding Pockets: Identifying and targeting other allosteric sites on the KRAS protein to develop new classes of inhibitors.

The journey of this compound and its chemical relatives from a challenging synthetic concept to a validated therapeutic strategy underscores the power of innovation in addressing long-standing challenges in cancer therapy.

The Kinetics of Covalent Inhibition: A Technical Guide to ARS-2102 and the KRAS G12C Target

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding kinetics of covalent inhibitors targeting the KRAS G12C mutation, with a focus on ARS-2102. While specific quantitative kinetic data for this compound are not extensively available in public literature, this document provides a comprehensive overview of the principles of its interaction with KRAS G12C. This is achieved by examining data from closely related and well-characterized covalent inhibitors of the same class, namely ARS-853 and ARS-1620.

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12C mutation, is a critical target in cancer therapy. The development of covalent inhibitors that specifically target the cysteine residue at position 12 has marked a significant breakthrough in treating KRAS G12C-driven cancers.[1] this compound is a potent, atropisomeric covalent inhibitor of KRAS G12C developed for cancer research. Atropisomers are stereoisomers that result from hindered rotation around a single bond, a feature that can influence binding affinity and efficacy.

The Mechanism of Covalent Inhibition of KRAS G12C

Covalent inhibitors of KRAS G12C, including those in the ARS series, operate through a two-step mechanism.[2] First, the inhibitor non-covalently and reversibly binds to a pocket on the KRAS G12C protein, known as the Switch II pocket, which is accessible in the inactive, GDP-bound state.[3] This initial binding is characterized by an inhibition constant (Ki). Following this, a covalent, effectively irreversible bond is formed between an electrophilic "warhead" on the inhibitor (commonly an acrylamide group) and the nucleophilic thiol group of the cysteine-12 residue unique to this mutant.[4] This second step is defined by the rate of inactivation (kinact). The overall efficiency of the covalent inhibitor is often expressed as the ratio kinact/Ki.[5]

Binding Kinetics of Representative ARS-Series Inhibitors

| Compound | kinact/Ki (M-1s-1) | Cellular IC50 (H358 cells) | Assay Method |

| ARS-853 | 76 | 1.6 µM (at 6 hours) | Mass Spectrometry-based biochemical assay |

| ARS-1620 | 1,100 ± 200 | Not specified in the same context | Mass Spectrometry-based biochemical assay |

This data is compiled from published studies on ARS-853 and ARS-1620 and is intended to be representative of the ARS class of inhibitors.[4][5]

Experimental Protocols

The determination of binding kinetics for covalent inhibitors like this compound requires specialized assays capable of measuring both the initial non-covalent binding and the subsequent covalent modification.

Mass Spectrometry-Based Adduct Formation Assay

This method directly measures the formation of the covalent adduct between the inhibitor and KRAS G12C over time.

-

Objective: To determine the second-order rate constant (kinact/Ki).

-

Procedure:

-

A solution of purified KRAS G12C protein (typically 2-10 µM) is prepared in an appropriate assay buffer.[1]

-

The inhibitor is added at various concentrations.[5]

-

The reactions are incubated at a controlled temperature (e.g., room temperature or 37°C).[1]

-

At various time points, aliquots are taken and the reaction is quenched.

-

The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the fraction of KRAS G12C that has formed a covalent adduct with the inhibitor.[5]

-

-

Data Analysis: The observed rate of adduct formation (kobs) at each inhibitor concentration is plotted against the inhibitor concentration. For covalent inhibitors where Ki is much larger than the inhibitor concentration, the slope of this line provides the kinact/Ki value.[5]

Stopped-Flow Fluorescence Spectroscopy

This biophysical technique is used to measure rapid binding events and can distinguish between the initial non-covalent binding and the covalent inactivation step.[6]

-

Objective: To determine Ki and kinact independently.

-

Procedure:

-

Data Analysis: The fluorescence traces for covalent inhibitors are often biphasic. The first, rapid phase corresponds to the non-covalent binding (related to Ki), and the second, slower phase represents the covalent bond formation (kinact). The observed rate constant (kobs) for the second phase at each inhibitor concentration is fitted to the equation: kobs = kinact * [I] / (Ki + [I]), where [I] is the inhibitor concentration, to determine kinact and Ki.[6]

Cellular Assay for Inhibition of p-ERK (Phospho-ERK)

This assay measures the functional consequence of KRAS G12C inhibition by quantifying the phosphorylation of a key downstream effector, ERK.[6]

-

Objective: To determine the IC50 value of an inhibitor in a cellular context.

-

Procedure:

-

A KRAS G12C mutant cell line (e.g., NCI-H358) is cultured.[6]

-

Cells are treated with a range of inhibitor concentrations for a defined period.[6]

-

Cells are lysed, and protein concentration is quantified.[6]

-

The levels of phosphorylated ERK (p-ERK) and total ERK are measured by Western blot or a similar immunoassay.[6]

-

-

Data Analysis: The p-ERK signal is normalized to the total ERK signal. The normalized values are plotted against the inhibitor concentration to determine the IC50 value.[6]

Visualizing Key Processes

To better understand the context and methodologies described, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow.

Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibition by this compound.

Caption: Workflow for determining covalent inhibitor binding kinetics using mass spectrometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 4. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PubMed [pubmed.ncbi.nlm.nih.gov]

ARS-2102 and the KRAS GDP/GTP Cycle: A Technical Guide to Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a critical molecular switch in intracellular signaling, governing fundamental cellular processes such as proliferation, differentiation, and survival.[1] It is one of the most frequently mutated oncogenes in human cancers, with mutations leading to the protein being locked in a constitutively active state, driving uncontrolled cell growth.[2][3] The KRAS G12C mutation, a substitution of glycine for cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[4][5]

For decades, KRAS was considered "undruggable" due to its high affinity for GTP/GDP and the lack of apparent allosteric binding sites.[6] However, the discovery of a transient, druggable pocket in the switch-II region of the inactive, GDP-bound form of KRAS G12C has led to a breakthrough in targeted therapy.[4] ARS-2102 is a potent, covalent inhibitor that specifically targets the KRAS G12C mutant.[7][8] This technical guide provides an in-depth overview of the KRAS GDP/GTP cycle, the mechanism of action of this compound, its impact on downstream signaling, and the experimental protocols used for its characterization.

The KRAS GDP/GTP Cycle: A Tightly Regulated Molecular Switch

Under normal physiological conditions, KRAS functions by cycling between two conformational states: an inactive state when bound to guanosine diphosphate (GDP) and an active state when bound to guanosine triphosphate (GTP).[3][9] This cycle is tightly regulated by two main classes of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): Proteins like Son of Sevenless (SOS1) promote the dissociation of GDP, allowing the much more abundant cellular GTP to bind, thereby activating KRAS.[4][9]

-

GTPase-Activating Proteins (GAPs): These proteins, such as neurofibromin 1 (NF1), enhance the intrinsically weak GTPase activity of KRAS, facilitating the hydrolysis of GTP to GDP and returning the protein to its inactive state.[10]

Oncogenic mutations, such as G12C, impair the ability of GAPs to stimulate GTP hydrolysis.[10] This disruption leads to an accumulation of the active, GTP-bound form of KRAS, resulting in persistent downstream signaling that promotes tumorigenesis.[11] Contrary to earlier beliefs that mutant KRAS was permanently locked in the "on" state, it is now understood that KRAS G12C retains intrinsic GTPase activity and continues to cycle between active and inactive states, making it vulnerable to inhibitors that target the GDP-bound form.[4][11]

Mechanism of Action: Covalent Inhibition by this compound

This compound belongs to a class of inhibitors that exploit the unique cysteine residue present in the KRAS G12C mutant. These inhibitors act by covalently and irreversibly binding to this cysteine (C12).[2] The key to their mechanism is that they specifically recognize and bind to KRAS G12C when it is in its inactive, GDP-bound state.[4]

The binding of this compound to the C12 residue occurs within a newly identified allosteric pocket located beneath the switch-II region (S-IIP).[4][6] This covalent modification has two profound consequences:

-

Trapping in the Inactive State: By binding to the GDP-bound form, this compound effectively locks the KRAS G12C protein in its "off" conformation.[12]

-

Inhibition of Nucleotide Exchange: The inhibitor-bound complex disrupts the protein's interaction with GEFs like SOS1, preventing the exchange of GDP for GTP and thus blocking reactivation of the oncoprotein.[4]

This mechanism ensures high specificity for the mutant protein, with minimal effect on wild-type KRAS, which lacks the target cysteine residue.[2] The inhibition of KRAS G12C leads to a rapid reduction in the pool of active, GTP-bound KRAS, thereby suppressing the downstream oncogenic signaling pathways.[11]

Impact on Downstream Signaling Pathways

Active, GTP-bound KRAS engages multiple effector proteins to drive cell proliferation and survival.[13] The two best-characterized downstream cascades are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][13]

-

RAF-MEK-ERK (MAPK) Pathway: This is a primary signaling route for KRAS.[14] Active KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK, followed by the phosphorylation and activation of ERK.[4] Activated ERK translocates to the nucleus to regulate transcription factors that drive cell cycle progression.[4]

-

PI3K-AKT-mTOR Pathway: KRAS can also directly bind and activate the catalytic subunit of phosphoinositide 3-kinase (PI3K).[4] This leads to the activation of AKT and mTOR, which regulate a host of cellular functions including cell growth, metabolism, and apoptosis.[1]

By locking KRAS G12C in an inactive state, this compound prevents the activation of these critical pathways, leading to the inhibition of tumor cell proliferation and survival.[11] However, cancer cells can develop adaptive resistance, often through feedback reactivation of wild-type RAS or activation of parallel signaling pathways like the ERBB family of receptors (EGFR, HER2/3).[15][16] This has led to clinical investigation of combination therapies to achieve more durable responses.[15]

Quantitative Data Summary

The characterization of a KRAS G12C inhibitor like this compound involves a suite of biochemical and cellular assays to determine its potency and selectivity. The following tables summarize typical quantitative data generated for such compounds. (Note: Specific values for this compound are proprietary; data shown are representative for potent KRAS G12C inhibitors).

Table 1: Biochemical Activity

| Assay Type | Metric | Value | Conditions |

|---|---|---|---|

| KRAS G12C/SOS1 Binding Assay | IC50 | 0.2 - 1.0 µM | Cell-free, measures inhibition of SOS1-catalyzed nucleotide exchange[17] |

| Surface Plasmon Resonance (SPR) | KD | 5 - 20 nM | Direct binding affinity to GDP-bound KRAS G12C[18] |

| Covalent Modification Rate | kinact/Ki | ~250 M-1s-1 | Measures the efficiency of irreversible binding[19] |

Table 2: Cellular Activity

| Assay Type | Metric | Value | Cell Line(s) |

|---|---|---|---|

| Cell Proliferation (e.g., NCI-H358) | IC50 | 10 - 100 nM | KRAS G12C mutant lung cancer cell line |

| p-ERK Inhibition | IC50 | 5 - 50 nM | Measures target engagement in a cellular context |

| Wild-Type Cell Line (e.g., A549) | IC50 | >10 µM | Demonstrates selectivity for mutant vs. wild-type KRAS |

Experimental Protocols

Detailed and robust experimental design is crucial for the evaluation of KRAS inhibitors. Below are methodologies for key assays.